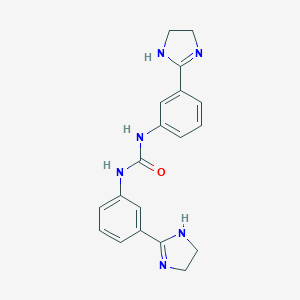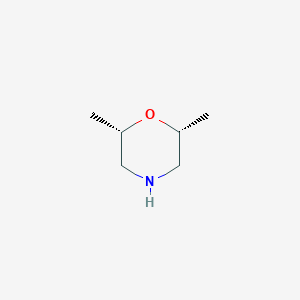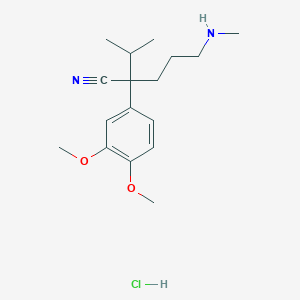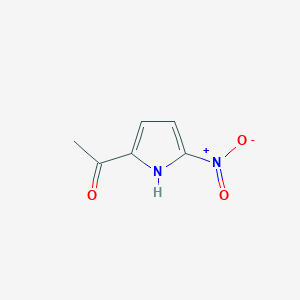
2-(2-Hydroxy-4-methylphenyl)aminothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-4-methylphenyl)aminothiazole, also known as HMT or HMTA, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cyclooxygenase/Lipoxygenase and Free Radical Scavenging
2-(2-Hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A) has been identified as a dual inhibitor of cyclooxygenase in platelets and 5-lipoxygenase in leukocytes. Additionally, it is a potent scavenger of oxygen-derived free radicals. This dual functionality suggests its therapeutic potential, differing from other anti-inflammatory drugs (Bonne et al., 1989).
Anti-inflammatory Activity
CBS-113 A demonstrates topical anti-inflammatory activity. When applied in specific concentrations, it inhibited inflammation in various experimental models of conjunctivitis and uveitis. This compound also inhibited leukocyte infiltration and histamine release, highlighting its potential as an alternative to glucocorticoids in ophthalmology (Bonne et al., 1989).
Pharmacological Model of Ocular Inflammation
A study aimed at determining the contribution of CBS-113 A's free radical scavenging capacity and icosanoid production inhibition to its anti-inflammatory activity provides insights into its pharmacological effects, particularly in ocular inflammation (Bonne et al., 1990).
Synthesis and Reactions of Thiazole Derivatives
Research into the synthesis of novel 2-aminothiazole derivatives, including reactions with thiourea derivatives, contributes to a broader understanding of the chemical properties and potential applications of compounds like 2-(2-Hydroxy-4-methylphenyl)aminothiazole (El-Sakka et al., 2013).
Role in Antitumor and Anticancer Activities
2-(2-Hydroxy-4-methylphenyl)aminothiazole and its derivatives have been explored for their potential antitumor and anticancer activities, showing selective growth inhibitory properties against certain human cancer cell lines (Kashiyama et al., 1999).
Treatment of Prion Diseases
2-Aminothiazoles, including variants of 2-(2-Hydroxy-4-methylphenyl)aminothiazole, have shown promise as therapeutic leads for prion diseases, with specific compounds achieving high brain concentrations in animal models (Gallardo-Godoy et al., 2011).
Eigenschaften
CAS-Nummer |
110952-54-0 |
|---|---|
Produktname |
2-(2-Hydroxy-4-methylphenyl)aminothiazole |
Molekularformel |
C10H11ClN2OS |
Molekulargewicht |
242.73 g/mol |
IUPAC-Name |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H |
InChI-Schlüssel |
OAQDENGCTUPZEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |
Synonyme |
2-(2-hydroxy-4-methylphenyl)aminothiazole CBS 113A CBS-113 A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)








![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)


